![molecular formula C6H5N3O B3022059 5H-Pyrrolo[3,2-d]pyrimidin-4-ol CAS No. 39455-99-7](/img/structure/B3022059.png)
5H-Pyrrolo[3,2-d]pyrimidin-4-ol
Overview
Description
5H-Pyrrolo[3,2-d]pyrimidin-4-ol is a small molecule that belongs to the class of organic compounds known as pyrrolopyrimidines . These compounds contain a pyrrolopyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine . Pyrrole is a 5-membered ring consisting of four carbon atoms and one nitrogen atom . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Synthesis Analysis
A series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were successfully synthesized in three steps with high yields . Another study involved the design and synthesis of a newly synthesized pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 using microwave technique .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolopyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine . The pyrrole ring is a 5-membered ring consisting of four carbon atoms and one nitrogen atom . The pyrimidine ring is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .Chemical Reactions Analysis
In the pursuit of developing more potent and effective targeted kinase inhibitors (TKIs), a series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were successfully synthesized . Another study involved the design and synthesis of a newly synthesized pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 using microwave technique .Scientific Research Applications
DNA Triple Helix Recognition
5H-Pyrrolo[3,2-d]pyrimidin-4-ol derivatives show promise in recognizing DNA triple helices. A study by Ranasinghe et al. (2005) demonstrated that substituted 3H-pyrrolo[2,3-d]pyrimidin-2(7H)-one nucleoside analogues, synthesized from 5-alkynyl-uridine derivatives, are incorporated into triplex-forming oligonucleotides and selectively bind CG inversions with enhanced affinity compared to T (Ranasinghe et al., 2005).
Anti-Cancer Therapeutics
Pyrrolo[3,2-d]pyrimidines, including this compound, have been extensively studied as potential antiproliferative agents. Cawrse et al. (2019) investigated a series of N5-substituted pyrrolo[3,2-d]pyrimidines for their potential as anti-cancer therapeutics. These compounds displayed strong correlation to known DNA alkylators and groove binders, suggesting their action as DNA or RNA alkylators (Cawrse et al., 2019).
Antitumor Activity
The antitumor properties of pyrrolo[2,3-d]pyrimidin-4-ones, closely related to this compound, were explored by Atapour-Mashhad et al. (2011). Their study indicated that these compounds exhibit cytotoxic effects in various cancer cell lines, with apoptosis playing a significant role in the compounds' toxicity, thus presenting potential as chemotherapeutic agents (Atapour-Mashhad et al., 2011).
Nucleoside Analogs Synthesis
Research by Girgis et al. (1987) focused on synthesizing nucleoside analogs using pyrrolo[3,2-d]pyrimidine derivatives. They developed N-5 ribofuranosyl-2,4-disubstituted pyrrolo[3,2-d]pyrimidines, which served as key intermediates for synthesizing analogs of naturally occurring purine nucleosides, such as adenosine, inosine, and guanosine (Girgis et al., 1987).
Pyrano[2,3-d]pyrimidine Scaffolds Synthesis
The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, related to this compound, has been the focus of recent research due to its applicability in medicinal and pharmaceutical industries. Parmar et al. (2023) reviewed various synthetic pathways and applications of these scaffolds, highlighting their importance in the development of lead molecules (Parmar et al., 2023).
Anti-Inflammatory Activity
Ganesh Munde et al. (2022) explored the synthesis and evaluation of novel pyrimidine scaffolds, including pyrrolo[2,3-d]pyrimidin-4-ol derivatives, for their anti-inflammatory activity. Their study indicated potential efficacy in controlling inflammation (Munde et al., 2022).
Safety and Hazards
The safety data sheet for 5H-Pyrrolo[3,2-d]pyrimidin-4-ol suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
The primary target of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol is Adenine phosphoribosyltransferase . This enzyme plays a crucial role in the purine salvage pathway, which is essential for nucleotide synthesis .
Mode of Action
This interaction could lead to changes in the cellular processes that rely on the activity of this enzyme .
Biochemical Pathways
The affected biochemical pathway is the purine salvage pathway . This pathway is responsible for the recycling of purines to synthesize nucleotides. By inhibiting Adenine phosphoribosyltransferase, this compound could disrupt this pathway, affecting the downstream processes that rely on nucleotide synthesis .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the target site in the body .
Result of Action
The molecular and cellular effects of this compound’s action would likely be related to its inhibition of Adenine phosphoribosyltransferase and the subsequent disruption of the purine salvage pathway . This could potentially lead to a decrease in nucleotide synthesis, affecting various cellular processes .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other molecules or drugs, and specific characteristics of the target cells .
properties
IUPAC Name |
3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-5-4(1-2-7-5)8-3-9-6/h1-3,7H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMXUDUWVFWJPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60971989 | |
Record name | 5H-Pyrrolo[3,2-d]pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60971989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5655-01-6 | |
Record name | 5H-Pyrrolo[3,2-d]pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60971989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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